1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene
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Overview
Description
1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene is an organic compound that features a bromophenyl group, a sulfonyl group, and two fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzenesulfonyl chloride and 2,3-difluorobenzene.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-bromobenzenesulfonyl chloride is added dropwise to a solution of 2,3-difluorobenzene in an appropriate solvent like dichloromethane or chloroform. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromophenyl group.
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents can facilitate nucleophilic substitution.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted derivatives of the original compound.
Nucleophilic Substitution: Compounds where fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: Sulfoxides or sulfones, depending on the reaction conditions.
Scientific Research Applications
1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as increased thermal stability or chemical resistance.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, while the bromophenyl and difluorobenzene moieties can participate in various non-covalent interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl Chloride: A precursor in the synthesis of 1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene.
2,3-Difluorobenzenesulfonyl Chloride: A similar compound with different substitution patterns on the benzene ring.
4-Bromophenylsulfonylbenzoyl Derivatives: Compounds with similar structural features but different functional groups attached to the benzene ring.
Uniqueness
This compound is unique due to the combination of the bromophenyl, sulfonyl, and difluorobenzene moieties, which impart specific reactivity and potential applications not found in other similar compounds. The presence of both bromine and fluorine atoms enhances its chemical versatility and potential for use in various fields.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2,3-difluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF2O2S/c13-8-4-6-9(7-5-8)18(16,17)11-3-1-2-10(14)12(11)15/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODIFGXYRUTOBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)Br)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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